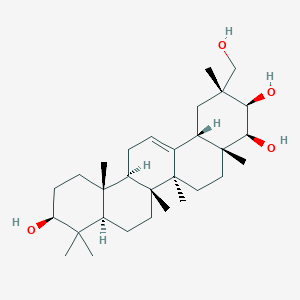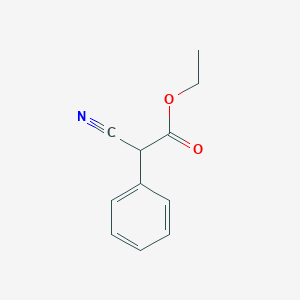
Ethyl phenylcyanoacetate
概述
描述
Ethyl phenylcyanoacetate is an organic compound with the molecular formula C11H11NO2. It is an α-substituted cyanoacetate ester that consists of ethyl cyanoacetate bearing an α-phenyl substituent . This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl phenylcyanoacetate can be synthesized through the reaction of phenylacetonitrile with diethyl carbonate in the presence of sodium ethoxide. The process involves heating the mixture under reflux conditions and then distilling the product under reduced pressure . The detailed procedure is as follows:
- Sodium ethoxide is prepared from sodium and anhydrous ethanol.
- The ethanol is removed by distillation under reduced pressure.
- Dry diethyl carbonate, dry toluene, and phenylacetonitrile are added to the flask containing sodium ethoxide.
- The mixture is heated with good stirring, and toluene is added dropwise as distillation proceeds.
- After the reaction is complete, the mixture is cooled, and the product is extracted with ether and purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and automated distillation units ensures higher yields and purity of the product. The raw materials, such as phenylacetonitrile and diethyl carbonate, are sourced with high purity to ensure the efficiency of the process .
化学反应分析
Types of Reactions: Ethyl phenylcyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The compound can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Knoevenagel Condensation: Reagents include aldehydes and bases like piperidine.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Substituted cyanoacetates.
Condensation Reactions: Substituted alkenes.
Hydrolysis: Phenylcyanoacetic acid.
科学研究应用
Ethyl phenylcyanoacetate has diverse applications in scientific research:
作用机制
The mechanism of action of ethyl phenylcyanoacetate involves its reactivity due to the presence of the cyano and ester groups. These functional groups make the compound a versatile intermediate in organic synthesis. The cyano group can participate in nucleophilic addition and substitution reactions, while the ester group can undergo hydrolysis and condensation reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Ethyl phenylcyanoacetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the phenyl group, making it less reactive in certain substitution reactions.
Phenylacetonitrile: Lacks the ester group, limiting its use in esterification reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and physical properties.
Uniqueness: this compound’s unique combination of the cyano and ester groups, along with the phenyl substituent, makes it a valuable intermediate in organic synthesis. Its reactivity and versatility in various chemical reactions set it apart from other similar compounds .
属性
IUPAC Name |
ethyl 2-cyano-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIRJEDGTAKGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032223 | |
| Record name | Ethyl phenylcyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-07-5 | |
| Record name | Benzeneacetic acid, α-cyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phenylcyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004553075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyanophenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl phenylcyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenylcyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions has Ethyl phenylcyanoacetate been shown to undergo in the presence of palladium catalysts?
A1: this compound has been shown to participate in palladium-catalyzed arylation reactions. [] These reactions involve the formation of a new carbon-carbon bond between the alpha-carbon of this compound and an aryl halide, effectively replacing the acidic hydrogen with an aryl group. [] This reaction is particularly useful in organic synthesis for creating more complex molecules from simpler building blocks. You can find more details about reaction conditions and catalyst systems in the paper by Hartwig et al. []
Q2: Why is this compound a good substrate for these palladium-catalyzed reactions?
A2: The structure of this compound contributes to its reactivity in palladium-catalyzed reactions. The presence of two electron-withdrawing groups (the cyano group and the ester group) adjacent to the methylene group increases the acidity of the alpha-hydrogen. This allows this compound to readily form an enolate, which is a key intermediate in palladium-catalyzed coupling reactions. []
Q3: Besides palladium-catalyzed reactions, what other synthetic applications does this compound have?
A3: this compound can be used as a starting material for synthesizing various pyrazolone derivatives. [] Pyrazolones are heterocyclic compounds with diverse biological activities, making them valuable targets in medicinal chemistry. In a study focusing on pyrazolone synthesis, this compound reacted with phenylhydrazine under specific conditions to yield 2,4-diphenyl-3-amino-5-pyrazolone. [] This highlights the versatility of this compound in building complex structures relevant to pharmaceutical research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

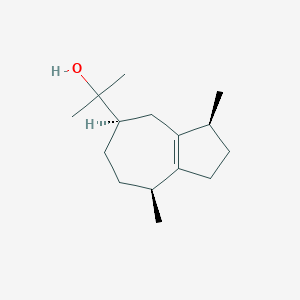

![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)

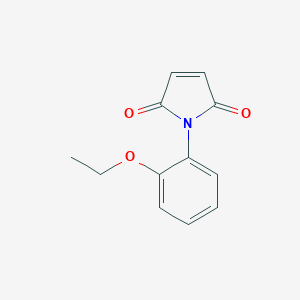
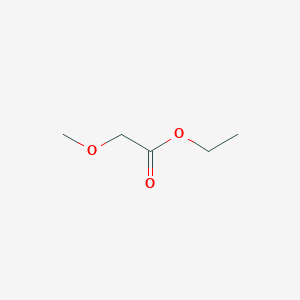
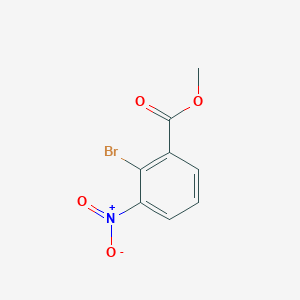
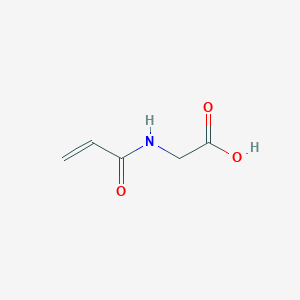

![2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite](/img/structure/B146877.png)


